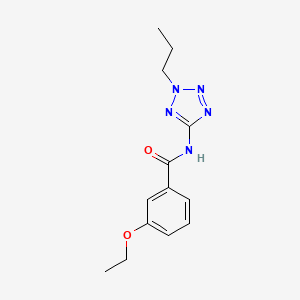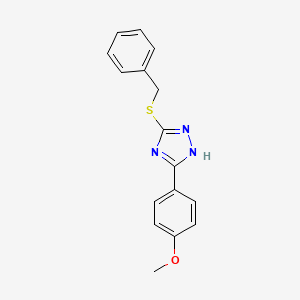![molecular formula C16H20N2O3 B5803105 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine](/img/structure/B5803105.png)
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine
Vue d'ensemble
Description
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine is not fully understood. However, studies have suggested that this compound exerts its anti-tumor, anti-inflammatory, and antimicrobial activities by inhibiting various signaling pathways involved in cell proliferation, inflammation, and microbial growth.
Biochemical and Physiological Effects
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine has been shown to exhibit various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: This compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Inhibition of inflammation: 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
3. Inhibition of microbial growth: This compound inhibits the growth of various bacterial and fungal strains by disrupting their cell membrane and inhibiting their metabolic activity.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine has several advantages and limitations for lab experiments. Some of the significant advantages and limitations are as follows:
Advantages:
1. Potent anti-tumor, anti-inflammatory, and antimicrobial activities.
2. Relatively easy and cost-effective synthesis method.
3. High stability and solubility in various solvents.
Limitations:
1. Limited information on the mechanism of action.
2. Limited information on the pharmacokinetics and toxicity of this compound.
3. Limited availability of this compound in the market.
Orientations Futures
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine has significant potential for future research in various fields. Some of the possible future directions are as follows:
1. Development of novel anti-tumor, anti-inflammatory, and antimicrobial agents based on the structure of this compound.
2. Investigation of the mechanism of action of this compound using advanced techniques such as proteomics and genomics.
3. Evaluation of the pharmacokinetics and toxicity of this compound in animal models and human trials.
4. Development of new synthesis methods for this compound to improve yield and purity.
5. Investigation of the potential applications of this compound in other fields such as agriculture and environmental science.
Conclusion
In conclusion, 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine is a chemical compound that has shown significant potential for scientific research in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine involves the reaction of 4-ethylpiperazine with 3-(1,3-benzodioxol-5-yl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours.
Applications De Recherche Scientifique
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research applications of this compound are as follows:
1. Anti-tumor activity: Studies have shown that 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer.
2. Anti-inflammatory activity: This compound has been shown to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Antimicrobial activity: 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-ethylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-17-7-9-18(10-8-17)16(19)6-4-13-3-5-14-15(11-13)21-12-20-14/h3-6,11H,2,7-10,12H2,1H3/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCKMILNOSXQBK-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803144 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-1-(4-ethylpiperazin-1-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5803061.png)
![N'-(3-chlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5803067.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide](/img/structure/B5803092.png)


![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5803110.png)


![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5803133.png)